molecular formula C17H16BrNO3 B14237062 Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester CAS No. 388571-13-9

Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester

Cat. No.: B14237062
CAS No.: 388571-13-9
M. Wt: 362.2 g/mol
InChI Key: MWTMWONTVLMRBM-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a bromophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester typically involves the acylation of 3-bromophenylacetic acid with benzoic acid, followed by esterification with ethanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, can further enhance the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-bromo-, ethyl ester: Similar structure but lacks the acetylamino group.

    Benzoic acid, 3-amino-, ethyl ester: Similar structure but lacks the bromophenyl group.

Uniqueness

Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester is unique due to the presence of both the bromophenyl and acetylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

388571-13-9

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

ethyl 3-[[2-(3-bromophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C17H16BrNO3/c1-2-22-17(21)13-6-4-8-15(11-13)19-16(20)10-12-5-3-7-14(18)9-12/h3-9,11H,2,10H2,1H3,(H,19,20)

InChI Key

MWTMWONTVLMRBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC(=CC=C2)Br

Origin of Product

United States

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